molecular formula C10H7N5O5 B2407430 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide CAS No. 381679-18-1

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2407430
CAS RN: 381679-18-1
M. Wt: 277.196
InChI Key: AXSZBRQJJHNAES-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is handled, stored, and used .

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

  • Synthesis and Cytotoxic Evaluation of Analogues: A study by Ahsan et al. (2018) explored the synthesis of various analogues of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, evaluating their cytotoxicity against breast cancer cell lines. One particular analogue demonstrated promising cytotoxicity, comparable to standard drugs against specific cancer cell lines (Ahsan et al., 2018).

Synthesis and Characterization of Derivatives

  • Synthesis of New Derivatives: Kasımoğulları et al. (2012) synthesized new derivatives of pyrazole carboxylic acids, including compounds related to 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide. The study focused on their structural elucidation using various spectroscopic methods (Kasımoğulları, Maden, & Mert, 2012).

Antimicrobial Properties

  • Design and Antibacterial Activity of Analogues: Research by Hassan et al. (2020) involved designing and synthesizing analogues of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide with furan and pyrazole scaffolds. These compounds were evaluated for their antibacterial properties against various bacteria, comparing their effectiveness to Nitrofurantoin® (Hassan et al., 2020).

Insecticidal and Fungicidal Activities

  • Synthesis and Biological Activities: Zhu et al. (2014) synthesized a series of novel carboxamides, including those related to 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, and evaluated their insecticidal and fungicidal activities. These compounds were tested against specific pests and showed varying degrees of effectiveness (Zhu et al., 2014).

Synthesis of Radiotracers for CB1 Cannabinoid Receptors

  • Synthesis of PET Radiotracer: Katoch-Rouse et al. (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level. This is particularly important for drugs, as it can help to explain their therapeutic effects and side effects .

Safety and Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact. This information is important for ensuring the compound is used and disposed of safely .

Future Directions

Future directions could include further studies to better understand the compound’s properties or potential applications. This could involve testing the compound in new contexts, or developing new synthesis methods .

properties

IUPAC Name

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O5/c16-10(9-8(15(19)20)5-11-13-9)12-6-3-1-2-4-7(6)14(17)18/h1-5H,(H,11,13)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSZBRQJJHNAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

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